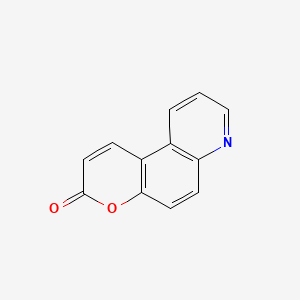

3H-Pyrano(3,2-f)quinolin-3-one

説明

Significance and Context within Heterocyclic Compound Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. researchgate.net The fusion of a pyran ring to a quinoline (B57606) core gives rise to the pyranoquinoline scaffold, a privileged structure in drug discovery. researchgate.nethelsinki.fi These compounds are recognized for their diverse biological activities. thieme-connect.com The specific arrangement of the fused rings in 3H-Pyrano(3,2-f)quinolin-3-one , where the pyran ring is fused at the 'f' face of the quinoline system, results in a distinct angular geometry. This unique topography influences its chemical reactivity and biological interactions. The investigation into this particular isomer contributes to the broader understanding of structure-activity relationships within the larger family of pyranoquinolines.

The pyranoquinoline core is a common structural motif found in numerous biologically active natural products and synthetic compounds. thieme-connect.comechemi.com Alkaloids containing this scaffold have demonstrated a range of biological effects. echemi.com Research into derivatives of the 3H-Pyrano(3,2-f)quinolin-3-one nucleus is driven by the quest for novel compounds with specific therapeutic properties.

Historical Perspective of Pyranoquinoline Scaffold Investigations

The study of quinoline derivatives has a rich history, dating back to the 19th century with the isolation of quinoline from coal tar. mdpi.com The development of synthetic methods like the Skraup synthesis in 1880 opened the door for the creation of a wide array of quinoline-based structures. mdpi.com The exploration of fused heterocyclic systems, including pyranoquinolines, followed as chemists sought to create more complex and functionally diverse molecules.

Early investigations into pyranoquinolines were often part of broader studies into the chemistry of quinones and coumarins. The development of multicomponent reactions in more recent times has significantly advanced the synthesis of pyranoquinoline derivatives, offering efficient and versatile methods for their preparation. thieme-connect.com These modern synthetic strategies have made the 3H-Pyrano(3,2-f)quinolin-3-one scaffold and its analogues more accessible for detailed study.

Structural Variations and General Derivatization Potentials of Pyranoquinolines in Academic Inquiry

The 3H-Pyrano(3,2-f)quinolin-3-one scaffold offers multiple sites for structural modification, making it an attractive template for chemical synthesis and medicinal chemistry programs. The general derivatization potential of pyranoquinolines is extensive, with substitutions possible on both the pyran and quinoline ring systems.

Research has demonstrated the synthesis of various derivatives of the 3H-Pyrano(3,2-f)quinolin-3-one core. For instance, the synthesis of 8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-dione derivatives has been accomplished through the condensation and cyclization of 6-amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-one with aromatic aldehydes. These intermediates can then be oxidized to form 10-methoxy-8-aryl-3H-pyrano[3,2-f]quinolin-3-one derivatives. thieme-connect.com

Furthermore, other synthetic routes have yielded a variety of substituted 3H-Pyrano(3,2-f)quinolin-3-one compounds. One such method involves a three-component, Povarov-type reaction for the synthesis of fused pyridocoumarins, which can then be further modified. mdpi.com Examples of synthesized derivatives include:

6-Hydroxy-8-methyl-3H-pyrano[3,2-f]quinolin-3-one mdpi.com

6-Hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one mdpi.commdpi.com

1-Hydroxy-10-methyl-3H-pyrano[3,2-f]quinolin-3-one mdpi.commdpi.com

1,8-Dimethyl-6-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-one mdpi.commdpi.com

10-Methyl-1-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-one mdpi.commdpi.com

8,10-Diphenyl-1-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-one mdpi.commdpi.com

The ability to introduce a variety of substituents at different positions allows for the fine-tuning of the molecule's physicochemical properties. This derivatization is crucial for exploring the structure-activity relationships and for the development of compounds with optimized biological profiles. The versatility of synthetic methods, including the use of catalysts like molecular iodine, provides access to a diverse range of polysubstituted pyrano[3,2-f]quinoline derivatives. researchgate.net

Structure

3D Structure

特性

CAS番号 |

4959-99-3 |

|---|---|

分子式 |

C12H7NO2 |

分子量 |

197.19 g/mol |

IUPAC名 |

pyrano[3,2-f]quinolin-3-one |

InChI |

InChI=1S/C12H7NO2/c14-12-6-3-9-8-2-1-7-13-10(8)4-5-11(9)15-12/h1-7H |

InChIキー |

ROVZMKXAGDXPJB-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC3=C2C=CC(=O)O3)N=C1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3h Pyrano 3,2 F Quinolin 3 One and Its Derivatives

Strategies for the Construction of the 3H-Pyrano(3,2-f)quinolin-3-one Core

The construction of the pyranoquinoline framework can be achieved through several elegant and efficient synthetic routes. These methods are often designed to be atom-economical and allow for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for biological screening.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.gov Several MCR strategies have been successfully employed for the synthesis of pyranoquinoline derivatives.

A notable example involves the three-component reaction of an aromatic aldehyde, an amine, and a cyclic enol ether. researchgate.net For instance, the reaction of an aldehyde, aniline, and 3,4-dihydro-2H-pyran, catalyzed by an appropriate Lewis acid, can afford pyrano[3,2-c]quinolines in high yields and with good diastereoselectivity. researchgate.netthieme-connect.com This approach is highly convergent, allowing for the rapid assembly of the tricyclic core.

Another versatile MCR involves the condensation of an aromatic aldehyde, malononitrile, and 8-hydroxyquinoline (B1678124). researchgate.netgreenpharmacy.info This reaction can proceed under catalyst-free conditions in a mixture of ethanol (B145695) and water, highlighting its green chemistry credentials. greenpharmacy.info The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 8-hydroxyquinoline and subsequent cyclization. rsc.org

Furthermore, a three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate (B8463686) has been developed to synthesize ethyl 2-amino-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates. researchgate.net This reaction is efficiently catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) in an aqueous ethanol medium, providing high yields of the desired products. researchgate.net

The Algar-Flyn-Oyamada (AFO) reaction has also been adapted into a one-pot protocol for pyranoquinoline synthesis. orgchemres.orgresearchgate.net This method involves the hydrogen peroxide and sodium hydroxide-catalyzed reaction of a quinoline (B57606) chalcone, leading to intramolecular cyclization and the formation of the pyranoquinoline ring system. orgchemres.orgresearchgate.net

Table 1: Examples of One-Pot Multicomponent Reactions for Pyranoquinoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Aromatic aldehyde, Aniline, 3,4-Dihydro-2H-pyran | Lewis Acid (e.g., TMSCl, T3P) | Pyrano[3,2-c]quinolines | researchgate.netthieme-connect.com |

| Aromatic aldehyde, Malononitrile, 8-Hydroxyquinoline | Catalyst-free, EtOH/H₂O, reflux | 2-Amino-4H-pyrano[3,2-h]quinolines | researchgate.netgreenpharmacy.info |

| 4-Hydroxy-1-methyl-2(1H)-quinolinone, Aromatic aldehyde, Ethyl cyanoacetate | DMAP, aq. EtOH | Ethyl 2-amino-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates | researchgate.net |

| 2,4-Dihydroxy-3-acylquinoline, Benzaldehyde (B42025) | NaOH, H₂O₂ | Pyranoquinolines | orgchemres.orgresearchgate.net |

| Aromatic aldehyde, 5,5-Dimethylcyclohexane-1,3-dione, 6-Hydroxyquinoline | Et₃N, EtOH, reflux | Chromeno[3,2-f]quinoline derivatives | researchgate.net |

| Arylglyoxal monohydrate, Malononitrile, Cyclic 1,3-dicarbonyls | Microwave, catalyst-free | Fused pyrans | rsc.org |

Acid-Catalyzed Tandem Reactions in Pyranoquinoline Synthesis

Acid-catalyzed tandem reactions provide an elegant and efficient pathway to construct the pyranoquinoline skeleton. These reactions often involve a sequence of intramolecular events, leading to the formation of multiple bonds in a single operation.

A prominent example is the acid-catalyzed reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov This reaction can proceed through two distinct pathways depending on the structure of the propargylic alcohol. rsc.orgrsc.org One pathway involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. rsc.orgrsc.org Alternatively, a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure can lead to the formation of furo[3,2-c]quinolones. rsc.orgrsc.org This method is notable for its atom and step economy. rsc.org

The choice of acid catalyst and solvent can significantly influence the reaction outcome. For instance, p-toluenesulfonic acid monohydrate (pTsOH·H₂O) has been shown to be an effective catalyst for this transformation. rsc.orgresearchgate.net

Aza-Diels-Alder Reaction Methodologies for Pyranoquinoline Derivatives

The aza-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing six-membered rings, has been extensively utilized for the construction of pyranoquinoline derivatives. researchgate.netmdpi.com This [4+2] cycloaddition reaction typically involves an imine acting as the azadiene and an electron-rich olefin as the dienophile. researchgate.netbenthamdirect.com

In the context of pyranoquinoline synthesis, the reaction is often performed as a one-pot, three-component process where an aromatic amine, an aldehyde, and a dienophile such as 3,4-dihydro-2H-pyran or 2,3-dihydrofuran (B140613) are combined in the presence of a catalyst. researchgate.net A variety of Lewis acids, including indium trichloride, gadolinium chloride, and propylphosphonic anhydride (B1165640) (T3P), have been employed to catalyze this transformation, often leading to high yields and diastereoselectivity. researchgate.netresearchgate.netorgchemres.orgscilit.com The reaction proceeds through the in-situ formation of an imine from the amine and aldehyde, which then undergoes the aza-Diels-Alder reaction with the dienophile. researchgate.net

Molecular iodine has also been demonstrated to be a mild and effective Lewis acid catalyst for the imino-Diels-Alder reaction, enabling the synthesis of pyrano[3,2-c]quinolines at room temperature. researchgate.net Furthermore, radical cation salts have been used to induce the aza-Diels-Alder reaction between imines and 2,3-dihydrofuran, providing access to hexahydrofuro[3,2-c]quinoline derivatives. benthamdirect.com

Condensation-Cyclization Protocols

Condensation-cyclization reactions represent a classical yet effective approach for the synthesis of pyranoquinolines. These methods typically involve the initial formation of an intermediate through a condensation reaction, which then undergoes an intramolecular cyclization to form the pyran ring.

One such protocol is the Knoevenagel condensation followed by a cyclization reaction. For example, pyrano[2,3-b]quinolines can be synthesized from 3-formylquinolin-2(1H)-ones and ethyl cyanoacetate. dntb.gov.uabenthamdirect.com The reaction proceeds via the initial condensation to form an α,β-unsaturated intermediate, which then undergoes intramolecular cyclization. This method can be performed using DMSO as a solvent and is amenable to microwave irradiation, which can significantly reduce reaction times. dntb.gov.ua

Another approach involves the reaction of 8-quinolinol with cinnamonitrile (B126248) derivatives in the presence of a basic catalyst to afford pyrano[3,2-h]quinolines. aun.edu.eg The synthesis of distomadines A and B, which contain a pyranoquinoline butenolide ring system, was achieved through a sequence involving a Suzuki cross-coupling, α-ketohydroxylation, and a double cyclization via intramolecular aldol (B89426) condensation and lactonization. nih.gov

Visible light-induced condensation cyclization has also been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, a reaction that shares mechanistic features with some pyranoquinoline syntheses. rsc.org

Catalyst-Free Synthesis Protocols

In the pursuit of more environmentally benign synthetic methods, catalyst-free protocols for the synthesis of pyranoquinolines have been developed. These reactions often utilize green solvents like water or ethanol and may be promoted by microwave irradiation or simply by heating. greenpharmacy.infoqeios.comacs.org

A notable example is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and 8-hydroxyquinoline in an ethanol-water mixture. greenpharmacy.info This reaction proceeds smoothly upon refluxing to afford pyrano[3,2-h]quinoline carbonitriles in good yields without the need for a catalyst. greenpharmacy.info The simplicity of this method, coupled with the avoidance of potentially toxic and expensive catalysts, makes it an attractive approach. greenpharmacy.info

Microwave-assisted catalyst-free multicomponent reactions have also been employed for the synthesis of fused pyrans, including pyranoquinolines. rsc.org The reaction of an arylglyoxal monohydrate, malononitrile, and a cyclic 1,3-dicarbonyl compound under microwave irradiation provides a rapid and efficient route to these heterocyclic systems without the need for a catalyst or column chromatography. rsc.org

Use of Specific Catalysts in Pyranoquinoline Synthesis

The choice of catalyst can be crucial in directing the course of a reaction and achieving high yields and selectivity. A variety of catalysts have been explored for the synthesis of pyranoquinolines, each with its own advantages.

L-Proline: This readily available and environmentally friendly amino acid has been shown to be an effective organocatalyst for the synthesis of pyrano[3,2-c]quinolin-2,5(6H)-diones. nih.gov The reaction is a three-component condensation of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid. nih.gov L-proline is believed to act as a bifunctional catalyst, activating the reactants through both its carboxylic acid and secondary amine groups. nih.gov

Silver: Silver catalysts, such as silver triflate (AgOTf) and silver tetrafluoroborate (B81430) (AgBF₄), have been utilized in the synthesis of quinoline and pyranoquinoline derivatives. rsc.orgnih.govnih.govrsc.org Silver(I) catalysis has been extensively studied in the tandem acetalization and cycloisomerization reactions of 1-alkynyl-2-carbonylquinoline substrates, leading to a variety of furo- and pyranoquinoline cores. nih.gov A silver-catalyzed method for the regioselective synthesis of pyrano heterocycles using alcohols and water as nucleophiles has also been reported, providing an efficient route to samoquasine A derivatives. nih.gov

Magnetic Nano Cobalt Ferrite (B1171679): Heterogeneous catalysts offer the advantage of easy separation and reusability. Magnetic nano cobalt ferrite (CoFe₂O₄) has been employed as a recyclable catalyst for the green synthesis of pyranodiquinoline derivatives. pnrjournal.com The reaction involves the two-component cyclization of an aromatic aldehyde and 8-hydroxyquinoline in ethanol under reflux conditions. pnrjournal.com The catalyst can be easily recovered using a magnet and reused multiple times without a significant loss of activity. pnrjournal.com

Other catalysts that have been successfully used in pyranoquinoline synthesis include eggshell (as a heterogeneous catalyst), oiccpress.com DABCO, researchgate.net and various Lewis acids like zinc chloride and tin(II) chloride. researchgate.nethelsinki.fi

Table 2: Specific Catalysts in Pyranoquinoline Synthesis

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference(s) |

| L-Proline | Three-component condensation | Aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | Pyrano[3,2-c]quinolin-2,5(6H)-diones | nih.gov |

| Silver (AgOTf, AgBF₄) | Tandem acetalization/cycloisomerization | 1-Alkynyl-2-carbonylquinolines | Furo- and pyranoquinolines | rsc.orgnih.govnih.govrsc.org |

| Magnetic Nano Cobalt Ferrite (CoFe₂O₄) | Two-component cyclization | Aromatic aldehyde, 8-Hydroxyquinoline | Pyranodiquinoline derivatives | pnrjournal.com |

| Eggshell | Multicomponent reaction | - | Pyrano[3,2-c]quinoline derivatives | oiccpress.com |

| DABCO | Three-component condensation | Aldehyde, Malononitrile, 8-Hydroxyquinoline | 2-Amino-4H-pyranoquinolines | researchgate.net |

Functionalization and Derivatization Strategies for 3H-Pyrano(3,2-f)quinolin-3-one Derivatives

The modification of the 3H-pyrano(3,2-f)quinolin-3-one core is crucial for developing new compounds with tailored properties. Various strategies have been employed to introduce functional groups and build more complex molecular architectures.

Regioselective Functionalization Techniques

Regioselectivity is a key challenge in the functionalization of complex heterocyclic systems. A notable advancement in this area is the silver-catalyzed 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds, which provides a regioselective route to annulated quinoline derivatives. researchgate.net This method has been successfully applied to the synthesis of 3H-pyrano[3,2-f]quinoline-3-one, demonstrating a preference for the 6-endo-dig cyclization pathway over the 5-exo-dig alternative. researchgate.net The reaction proceeds through the formation of a π-complex between the silver catalyst and the alkyne, followed by intramolecular nucleophilic attack and subsequent aromatization to yield the final product in excellent yields. researchgate.net

Another example of regioselective synthesis involves the three-component iodine-catalyzed reaction of 8-amino-2-methyl-4H-chromeno[3,4-d]oxazol-4-one with n-butyl vinyl ether, which leads to the angular regioselective formation of a pyridine (B92270) moiety, resulting in 2,9-dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one. mdpi.com The structure of the product was confirmed by ¹H-NMR, which showed four distinct doublets for the pyridine and benzene (B151609) protons, confirming the angular fusion. mdpi.com

Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols also exhibit regioselectivity. These reactions can proceed via either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure to yield furo[3,2-c]quinolones, depending on the structure of the propargylic alcohol used. rsc.org

Introduction of Diverse Substituents on the Pyranoquinoline Scaffold

The introduction of a wide array of substituents onto the pyranoquinoline framework has been a major focus of research to explore the structure-activity relationships of these compounds. rsc.orgdoi.org Multi-component reactions (MCRs) have proven to be a powerful tool for this purpose. For instance, new methyl- and diphenyl-substituted fused dipyranoquinolinones have been synthesized in excellent yields. sciprofiles.commdpi.com The synthesis of methyl-substituted derivatives was achieved through a three-component reaction of an amino hydroxycoumarin with n-butyl vinyl ether, catalyzed by iodine. sciprofiles.commdpi.com Diphenyl-substituted analogues were obtained via a similar three-component reaction using benzaldehyde and phenyl acetylene, catalyzed by iron(III) chloride. sciprofiles.commdpi.com

The versatility of the pyranoquinoline scaffold allows for the introduction of various functional groups, which can significantly modify the biological and physical properties of the molecule. rsc.org For example, the introduction of a phenol (B47542) ring as a substituent has been shown to modify the bioactivity of quinoline derivatives. rsc.org

A series of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones were synthesized via a three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid, catalyzed by L-proline. This method allows for the introduction of various aryl groups at the 4-position of the pyranoquinoline system. nih.gov

| Compound | Substituents | Synthetic Method | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Methyl-substituted fused dipyranoquinolinones | Methyl | Three-component reaction | Iodine | sciprofiles.com, mdpi.com |

| Diphenyl-substituted fused dipyranoquinolinones | Diphenyl | Three-component reaction | Iron(III) chloride | sciprofiles.com, mdpi.com |

| 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones | Aryl groups (e.g., thiophen-2-yl) | Three-component reaction | L-proline | nih.gov |

| 4-(3-Fluorophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 3-Fluorophenyl, Methyl, Diphenyl | Acid-catalyzed annulation | Yb(OTf)3 | rsc.org |

| 4-(4-Bromophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 4-Bromophenyl, Methyl, Diphenyl | Acid-catalyzed annulation | Yb(OTf)3 | rsc.org |

Synthesis of Fused Dipyranoquinolinones and Hybrid Structures

The synthesis of fused dipyranoquinolinones represents a significant extension of the pyranoquinoline system, leading to more complex and potentially more active compounds. A highly efficient method for the preparation of these structures involves the gold nanoparticle-catalyzed triple bond activation and 6-endo-dig cyclization of propargyloxycoumarin derivatives under microwave irradiation. sciprofiles.commdpi.com This approach provides excellent yields of the desired fused dipyranoquinolinones. sciprofiles.commdpi.com In the absence of the gold catalyst, the reaction can take a different course, leading to fused furopyranoquinolinones through a Claisen rearrangement and 5-exo-dig cyclization. sciprofiles.commdpi.com

The synthesis of these fused systems often starts with the preparation of intermediate propargyloxy-fused pyridocoumarins, which are obtained by the propargylation of the corresponding hydroxy-fused pyridocoumarins. sciprofiles.commdpi.com These hydroxy precursors can themselves be synthesized through multi-component reactions. sciprofiles.commdpi.com

| Starting Material | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargyloxycoumarin derivatives | Triple bond activation, 6-endo-dig cyclization | Au/TiO2, microwave irradiation | Fused dipyranoquinolinones | Excellent | sciprofiles.com, mdpi.com |

| Methyl-substituted propargyloxycoumarin derivatives | Claisen rearrangement, 5-exo-dig cyclization | No gold catalyst | Fused furopyranoquinolinones | - | sciprofiles.com, mdpi.com |

Heteroannulation Reactions and Pyranoquinoline Conjugates

Heteroannulation reactions are a valuable strategy for constructing novel heterocyclic systems fused to the pyranoquinoline core. bohrium.com These reactions often involve the use of bifunctional building blocks that can react with the pyranoquinoline system to form new rings. For example, the condensation of 3,4-dichloropyrano[3,2-c]quinoline-2,5(6H)-dione with various 1,4-bifunctional nucleophiles, such as ethylenediamine (B42938) and o-phenylenediamine (B120857), leads to the formation of heteroannulated pyrano[3,2-c]quinolinediones. semanticscholar.orgresearchgate.net These reactions proceed via nucleophilic attack at the C-4 position, followed by cyclization and elimination of HCl. semanticscholar.org

Similarly, reaction with unsymmetrical bifunctional nucleophiles like 2-aminophenol (B121084) and 2-aminothiophenol (B119425) yields other fused heterocyclic derivatives. semanticscholar.org The development of a phosphine-catalyzed domino annulation reaction of γ-vinyl allenoates and o-aminotrifluoroacetophenones has also been reported for the construction of tetrahydrofuro[3,2-c]quinoline derivatives. bohrium.com

Chemical Reactivity Studies of 3H-Pyrano(3,2-f)quinolin-3-one Derivatives

Understanding the chemical reactivity of the 3H-pyrano(3,2-f)quinolin-3-one system is essential for its further development and application.

Condensation Reactions

Condensation reactions are a cornerstone of the chemical transformations of pyranoquinoline derivatives. The 3,4-dichloropyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to be a versatile precursor in condensation reactions with a variety of binucleophiles. semanticscholar.org For instance, its reaction with ethylenediamine and o-phenylenediamine in absolute ethanol produces the corresponding heteroannulated pyrano[3,2-c]quinolinediones. semanticscholar.org

The chemical behavior of 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid has been extensively studied through condensation reactions with various aldehydes, such as salicylaldehyde, 2-hydroxy-1-naphthaldehyde, and 3-formylchromones, leading to a range of novel heterocyclic derivatives of pyrano[3,2-c]quinolinone. eurjchem.com Furthermore, the condensation of N-substituted (un)acetylquinolinones with different amines affords enaminones. rsc.org

| Pyranoquinoline Derivative | Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Dichloropyrano[3,2-c]quinoline-2,5(6H)-dione | Ethylenediamine | Absolute ethanol | Heteroannulated pyrano[3,2-c]quinolinedione | semanticscholar.org |

| 3,4-Dichloropyrano[3,2-c]quinoline-2,5(6H)-dione | o-Phenylenediamine | Absolute ethanol | Heteroannulated pyrano[3,2-c]quinolinedione | semanticscholar.org |

| 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid | Salicylaldehyde | - | Pyrano[3,2-c]quinolinone derivative | eurjchem.com |

| 3,4-Dichloropyrano[3,2-c]quinoline-2,5(6H)-dione | 2-Aminophenol | Absolute ethanol, TEA | Heteroannulated pyrano[3,2-c]quinolinedione derivative | semanticscholar.org |

| 3,4-Dichloropyrano[3,2-c]quinoline-2,5(6H)-dione | 2-Aminothiophenol | Absolute ethanol, TEA | Heteroannulated pyrano[3,2-c]quinolinedione derivative | semanticscholar.org |

Oxidation Reactions

The pyrano[3,2-f]quinoline scaffold can undergo oxidation, particularly at the dihydropyranone-dione substructure. Research has demonstrated that derivatives of 8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-dione can be effectively oxidized to yield the corresponding aromatic 3H-pyrano[3,2-f]quinolin-3-one derivatives.

A notable method involves the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in methanol (B129727). thieme-connect.com When 8-aryl-8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-diones are refluxed with this reagent, a concurrent oxidation and methoxylation occurs to produce 10-methoxy-8-aryl-3H-pyrano[3,2-f]quinolin-3-one derivatives. thieme-connect.com This transformation is significant as it aromatizes the quinoline core and introduces a methoxy (B1213986) group at the C-10 position.

While research directly on the 3H-Pyrano(3,2-f)quinolin-3-one core is specific, related isomeric structures like pyrano[3,2-h]quinolines have also been subjected to oxidation studies. For instance, the chromene double bond in pyrano[3,2-h]quinoline carbonitrile analogs has been shown to undergo oxidative difunctionalization using hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), in alcoholic solvents. greenpharmacy.info This suggests that the pyran ring within the broader pyranoquinoline family is susceptible to oxidative transformations.

Table 1: Oxidation of 8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-dione Derivatives

| Substrate | Reagent and Conditions | Product | Reference |

|---|---|---|---|

| 8-Aryl-8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-dione | FeCl₃·6H₂O, Methanol, Reflux | 10-Methoxy-8-aryl-3H-pyrano[3,2-f]quinolin-3-one | thieme-connect.com |

Reactivity Towards Nucleophilic and Electrophilic Reagents

The 3H-pyrano[3,2-f]quinolin-3-one skeleton possesses multiple sites for both nucleophilic and electrophilic attack, a characteristic inherent to the quinoline and pyranone rings. purdue.edu The quinoline moiety can undergo electrophilic substitution on the benzene ring, while the pyranone ring, particularly the C-2 position, is susceptible to nucleophilic attack, which can lead to ring-opening. researchgate.netrsc.org

Studies on isomeric systems, such as pyrano[3,2-c]quinolines, provide insight into potential reactions. The chemical reactivity of pyrano[3,2-c]quinoline-3-carboxylaldehyde derivatives has been explored with various 1,4-binucleophiles. rsc.org For example, condensation reactions with reagents like o-phenylenediamine, o-aminophenol, and o-aminothiophenol lead to the formation of new heteroannulated systems. rsc.org Similarly, reaction with ethylenediamine results in the formation of a 1,4-diazepinylcarbonylquinolin-2-one derivative, typically through a mechanism involving ring-opening of the pyranone followed by ring closure. rsc.org Reactions with other nucleophiles such as aminoguanidine (B1677879) and thiosemicarbazide (B42300) on related quinolone systems have also been reported to yield triazine derivatives. rsc.org

From an electrophilic reactivity perspective, reactions like the Vilsmeier-Haack reaction are pertinent. This reaction, performed on related N-substituted 3-acetyl-4-hydroxyquinolinones, results in a double formylation and subsequent cyclization to yield pyrano[3,2-c]quinoline-3-carboxylaldehyde derivatives. rsc.org This demonstrates a powerful method for introducing an electrophilic aldehyde group onto the pyranone ring of the fused system.

Table 2: Reactivity of Related Pyranoquinoline Systems

| Reaction Type | Reagent | Substrate Class | Resulting Structure | Reference |

|---|---|---|---|---|

| Nucleophilic Addition-Condensation | o-Phenylenediamine | Pyrano[3,2-c]quinoline | Heteroannulated pyrano[3,2-c]quinoline derivative | rsc.org |

| Nucleophilic Addition (Ring-Opening/Closure) | Ethylenediamine | Pyrano[3,2-c]quinoline | 1,4-Diazepinylcarbonylquinolin-2-one derivative | rsc.org |

| Nucleophilic Condensation | Aminoguanidine / Thiosemicarbazide | Dichloroacetyl quinolinone | 1,2,4-Triazine derivative | rsc.org |

| Electrophilic Substitution (Vilsmeier-Haack) | POCl₃ / DMF | 3-Acetyl-4-hydroxyquinolinone | Pyrano[3,2-c]quinoline-3-carboxylaldehyde | rsc.org |

Advanced Characterization Methodologies for 3h Pyrano 3,2 F Quinolin 3 One Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are paramount in determining the intricate molecular architecture of 3H-Pyrano(3,2-f)quinolin-3-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize 3H-Pyrano(3,2-f)quinolin-3-one derivatives. helsinki.ficlockss.orgderpharmachemica.comresearchgate.net

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) provides information on the chemical environment, number, and connectivity of protons in a molecule. In the analysis of pyranoquinoline derivatives, characteristic chemical shifts (δ) are observed for protons in different parts of the fused ring system and its substituents. nih.gov For instance, in a study of 6-hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one, the proton signals were observed at specific chemical shifts, such as singlets for the methyl groups and doublets for the aromatic protons, with coupling constants (J) indicating their spatial relationships. mdpi.com The analysis of various substituted 3H-pyrano[3,2-f]quinolin-3-ones reveals distinct patterns. For example, the protons of the pyran ring often appear as singlets or doublets depending on substitution, while the quinoline (B57606) ring protons typically exhibit more complex splitting patterns (multiplets, doublets of doublets) due to coupling with adjacent protons. nih.govmdpi.com

Interactive Data Table: ¹H and ¹³C NMR Data for Selected 3H-Pyrano(3,2-f)quinolin-3-one Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 6-Hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one | 2.75 (s, 3H), 2.83 (s, 3H), 6.20 (s, 1H), 7.12 (s, 1H), 7.47 (d, J = 8.9 Hz, 1H), 8.80 (d, J = 8.9 Hz, 1H) mdpi.com | 24.3, 25.8, 101.5, 107.0, 113.5, 123.6, 124.1, 133.8, 136.4, 153.6, 155.4, 156.0, 156.2, 160.7 mdpi.com |

| 1-Hydroxy-10-methyl-3H-pyrano[3,2-f]quinolin-3-one | 2.76 (s, 3H), 5.58 (s, 1H), 7.41 (d, J = 8.9 Hz, 1H), 7.63 (d, J = 9.2 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 9.38 (d, J = 8.9 Hz, 1H) mdpi.com | 24.7, 100.2, 109.0, 120.6, 123.1, 133.4, 133.5, 134.6, 145.2, 152.2, 157.9, 160.0, 161.8 mdpi.com |

| 1,8-Dimethyl-6-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-one | 2.60 (t, J = 2.3 Hz, 1H), 2.80 (s, 3H), 2.84 (s, 3H), 5.07 (d, J = 2.3 Hz, 2H), 6.26 (s, 1H), 7.27 (s, 1H), 7.45 (d, J = 8.9 Hz, 1H), 8.80 (d, J = 8.9 Hz, 1H) mdpi.com | 25.1, 25.9, 57.1, 77.4, 102.0, 108.5, 114.5, 123.5, 124.6, 130.0, 133.1, 138.5, 153.4, 154.8, 156.0, 157.2, 160.4 mdpi.com |

| 4-(4-Chlorophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 2.97 (d, J=16.0 Hz, 1H), 3.52 (dd, J1=7.6 Hz, J2=16.0 Hz, 1H), 3.65 (s, 3H), 4.58 (d, J=7.2 Hz, 1H), 7.22 (d, J=8.4 Hz, 2H), 7.37 (d, J=8.4 Hz, 2H), 7.42 (d, J=7.6 Hz, 1H), 7.66 (d, J=8.8 Hz, 1H), 7.76 (t, J1=7.2 Hz, J2=8.4 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H) nih.gov | Not explicitly provided in the source. nih.gov |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. researchgate.net For 3H-Pyrano(3,2-f)quinolin-3-one derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups. helsinki.ficlockss.orgderpharmachemica.comresearchgate.net

The most prominent absorption band in the IR spectrum of these compounds is typically the carbonyl (C=O) stretching vibration of the pyranone ring, which appears in the region of 1650-1720 cm⁻¹. mdpi.comnih.gov For example, in 6-hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one, a strong absorption is observed at 1715 cm⁻¹, characteristic of the lactone carbonyl group. mdpi.com Other important absorptions include C-H stretching vibrations of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage in the pyran ring. nih.govnih.gov In cases where hydroxyl or amino substituents are present, their characteristic O-H or N-H stretching vibrations will also be evident in the spectrum. helsinki.fimdpi.com

Interactive Data Table: Characteristic IR Absorptions for 3H-Pyrano(3,2-f)quinolin-3-one Derivatives

| Compound | Key IR Absorptions (cm⁻¹) |

| 6-Hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one | 3350 (O-H), 1715 (C=O, lactone), 1696 (C=O), 1500 (C=C) mdpi.com |

| 1-Hydroxy-10-methyl-3H-pyrano[3,2-f]quinolin-3-one | 3357 (O-H), 1700 (C=O, lactone), 1623, 1569 (C=C) mdpi.com |

| 1,8-Dimethyl-6-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-one | 2117 (C≡C), 1716 (C=O, lactone), 1614, 1580 (C=C) mdpi.com |

| 4-(4-Chlorophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 3059 (Ar C-H), 2933 (Aliph. C-H), 1648 (C=O), 1556 (C=C) nih.gov |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. imreblank.chsavemyexams.comsapub.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable in the study of 3H-Pyrano(3,2-f)quinolin-3-one derivatives. nih.govmdpi.com

Molecular Weight Determination: The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. savemyexams.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.govmdpi.comnih.gov For example, the HRMS of 6-hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one showed an [M+H]⁺ ion at m/z 242.0817, which corresponds to the calculated value for its molecular formula, C₁₄H₁₂NO₃. mdpi.com

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The fragmentation pathways can help to confirm the presence of specific structural motifs within the molecule. imreblank.chsapub.org The combination of chromatography with mass spectrometry, such as in LC-MS and GC-MS, allows for the separation of complex mixtures and the subsequent mass analysis of individual components. mdpi.comrsc.org This is particularly useful for analyzing reaction mixtures or for identifying impurities.

Interactive Data Table: Mass Spectrometry Data for Selected 3H-Pyrano(3,2-f)quinolin-3-one Derivatives

| Compound | Ionization Method | [M+H]⁺ or [M+Na]⁺ (m/z) |

| 6-Hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one | HRMS (ESI) | 242.0817 (found), 242.0817 (calcd. for C₁₄H₁₂NO₃) mdpi.com |

| 1-Hydroxy-10-methyl-3H-pyrano[3,2-f]quinolin-3-one | LC-MS (ESI) | 228 mdpi.com |

| 1,8-Dimethyl-6-(prop-2-yn-1-yloxy)-3H-pyrano[3,2-f]quinolin-3-one | LC-MS (ESI) | 302 [M+Na]⁺ mdpi.com |

| 4-(4-Chlorophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | HRMS | 339.0654 (found), 339.0662 (calcd. for C₁₉H₁₄NO₃³⁵Cl) nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly used methods in the research of 3H-Pyrano(3,2-f)quinolin-3-one derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is widely used to assess the purity of synthesized 3H-Pyrano(3,2-f)quinolin-3-one derivatives and to monitor the progress of chemical reactions. ptfarm.pl In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, is used to detect the separated components as they elute from the column. The retention time, the time it takes for a component to travel through the column, is a characteristic feature of that compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the separation and identification of compounds. nih.gov It is often used to monitor the progress of a reaction, to identify the components of a mixture, and to determine the purity of a compound. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass or plastic plate. A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front and is a characteristic of the compound in a given solvent system. ptfarm.plnih.gov

High-Performance Liquid Chromatography (HPLC)

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a cornerstone of chemical research, providing fundamental validation of a compound's elemental composition and, by extension, its molecular formula. In the synthesis of complex heterocyclic systems such as 3H-Pyrano(3,2-f)quinolin-3-one and its derivatives, this analytical technique is indispensable for confirming that the synthesized product matches the intended structure. It quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and calculated values serves as strong evidence for the compound's purity and structural integrity.

In modern organic chemistry, traditional combustion analysis is often complemented or replaced by High-Resolution Mass Spectrometry (HRMS). HRMS is an advanced characterization methodology that measures the mass-to-charge ratio of ions with extremely high precision. This accuracy allows for the determination of a molecule's exact mass, which is unique to its specific elemental formula. By comparing the experimentally measured exact mass to the theoretically calculated mass for a proposed formula, researchers can unambiguously confirm the elemental composition of a newly synthesized molecule. nih.gov

Research on substituted pyrano[3,2-f]quinolinones frequently employs HRMS to verify the successful synthesis of the target compounds. For instance, in the synthesis of various hydroxy- and dimethyl-substituted derivatives of 3H-Pyrano(3,2-f)quinolin-3-one, HRMS was used to confirm their elemental formulas. mdpi.commdpi.com The data showed a very high correlation between the calculated and experimentally found mass values, typically to within four decimal places, which confirms the successful formation of the desired products. mdpi.com

The table below presents detailed research findings from HRMS analysis used for the composition verification of several 3H-Pyrano(3,2-f)quinolin-3-one derivatives.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for 3H-Pyrano(3,2-f)quinolin-3-one Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Source |

|---|---|---|---|---|

| 6-Hydroxy-8-methyl-3H-pyrano[3,2-f]quinolin-3-one | C₁₃H₁₀NO₃ | 228.0660 | 228.0663 | mdpi.com |

| 6-Hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one | C₁₄H₁₂NO₃ | 242.0817 | 242.0817 | mdpi.com |

This precise agreement between the theoretical and observed values provides unequivocal evidence for the elemental composition of these complex heterocyclic structures, validating their synthesis pathways.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3H-Pyrano(3,2-f)quinolin-3-one |

| 6-Hydroxy-8-methyl-3H-pyrano[3,2-f]quinolin-3-one |

| 6-Hydroxy-1,8-dimethyl-3H-pyrano[3,2-f]quinolin-3-one |

Computational Chemistry and Theoretical Investigations of 3h Pyrano 3,2 F Quinolin 3 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic characteristics of complex organic molecules. DFT calculations allow for the exploration of various molecular properties that are central to understanding the behavior of 3H-Pyrano(3,2-f)quinolin-3-one.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that dictate a molecule's ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. dergipark.org.tr

For derivatives of the closely related pyranoquinoline scaffold, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these energies. researchgate.netacs.org For instance, in one study on a triazine derivative, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.com Another investigation on a different heterocyclic system using the B3LYP/6-311++G(d,p) basis set found a HOMO-LUMO gap of 2.783 eV for one compound and 3.995 eV for another, highlighting how structural modifications can influence these electronic parameters. nih.govresearchgate.net These studies underscore the utility of DFT in predicting the electronic behavior of complex heterocyclic systems.

Table 1: Representative HOMO-LUMO Energy Data for Related Heterocyclic Compounds

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Triazine Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

| Quinoline (B57606) Derivative 3 nih.govresearchgate.net | - | - | 2.783 |

| Quinoline Derivative 9 nih.govresearchgate.net | - | - | 3.995 |

| (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene) dergipark.org.tr | -6.1579 | -1.4566 | 4.7013 |

Note: The data presented is for related heterocyclic compounds and serves to illustrate the application of DFT in such calculations. Specific values for 3H-Pyrano(3,2-f)quinolin-3-one would require dedicated computational studies.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.comtandfonline.com These include:

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. tandfonline.com

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. irjweb.com

Electrophilicity Index (ω): A measure of an electrophile's ability to accept electrons. irjweb.com

DFT calculations have been employed to determine these descriptors for various quinoline-based compounds. For example, a study on a triazine derivative reported a chemical hardness of 2.2435 eV. irjweb.com In another investigation of a thioxothiazolidin-4-one derivative, the ionization potential was found to be 6.770 eV, the electron affinity was 3.330 eV, and the electrophilicity index was 7.412 eV, suggesting a strong electrophilic character. tandfonline.com

Table 2: Global Reactivity Descriptors for a Thioxothiazolidin-4-one Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.770 |

| Electron Affinity (A) | 3.330 |

| Electronegativity (χ) | 5.050 |

| Chemical Hardness (η) | Not Specified |

| Chemical Softness (S) | 0.291 |

| Electrophilicity Index (ω) | 7.412 |

Source: tandfonline.com

DFT calculations are also invaluable for predicting and interpreting spectroscopic data. Theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra can be simulated and compared with experimental data to confirm the structure of a synthesized compound. nih.gov The B3LYP functional with various basis sets, such as 6-311G(d,p), is commonly used for these simulations. acs.orgresearchgate.net Good agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. nih.gov For example, in a study of 1-(4-phenylquinolin-2-yl)propan-1-one, the calculated 1H and 13C NMR chemical shifts showed good correlation with the experimental values. acs.org

Understanding the three-dimensional structure of a molecule is crucial for comprehending its properties and interactions. DFT methods are used to perform geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acs.org This process provides detailed information about bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also a key application of computational chemistry. For flexible molecules, identifying the lowest energy conformer is essential for understanding its behavior. Studies on pyran analogues have utilized DFT to corroborate that certain conformations, such as the 4C1-like conformation, are preferred. beilstein-journals.org

Simulation and Comparison of Vibrational (IR) and NMR Spectra

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

For compounds with potential therapeutic applications, molecular docking simulations can provide insights into their mechanism of action. By docking derivatives of pyranoquinolines into the active sites of enzymes or receptors, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. ukm.edu.my For instance, docking studies on pyrano[3,2-c]quinoline-1,2,3-triazole hybrids against the α-glucosidase enzyme revealed that the R-enantiomer of a particular compound formed a more stable complex with a higher binding affinity than the S-enantiomer. acs.org These simulations indicated that the benzyl (B1604629) ring of the compound was located deep within the binding site, while the pyrano[3,2-c]quinoline moiety was positioned at the entrance. acs.org Such detailed predictions of binding modes are invaluable for the rational design of more potent and selective inhibitors. acs.org

Identification of Key Interacting Residues in Enzyme Active Sites

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. ukm.edu.my This method is instrumental in identifying the specific amino acid residues within an enzyme's active site that are crucial for binding. For the broader class of pyranoquinolines, docking studies have elucidated key interactions with various enzymes, offering insights into their potential mechanisms of action.

For instance, studies on pyrano[3,2-c]quinoline derivatives have identified critical interactions with enzymes like topoisomerase II and DNA gyrase. rsc.org In the active site of topoisomerase II, these compounds were found to fit well within the binding pocket of the co-crystallized ligand, etoposide. rsc.org A particularly potent bromo-substituted derivative formed hydrogen bonds with the amino acid residues Arg458 and Glu477, along with a π-stacking interaction with a DNA adenine (B156593) base. rsc.org

Similarly, in the context of α-glucosidase inhibition, a target for anti-diabetic agents, pyrano[3,2-c]quinoline-1,2,3-triazole hybrids were shown to interact with the catalytic triad (B1167595) residues Asp214, Glu276, and Asp349. acs.org For butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were found to bind to both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme. umsha.ac.ir Docking of spiro-indoline-pyrano[3,2-c]quinolines with α-amylase revealed key hydrogen bonding with GLN63, HIS101, and ASP300. researchgate.net Furthermore, fused pyrano[3,2-c]quinoline derivatives have been docked into the ATP catalytic binding site of the ERK2 enzyme, a target in cancer therapy. nih.gov

These studies collectively demonstrate that the pyranoquinoline scaffold can engage in a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, with key residues in the active sites of diverse enzymes.

| Enzyme Target | Pyranoquinoline Derivative Class | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Topoisomerase II | Pyrano[3,2-c]quinoline-3-carboxylates | Arg458, Glu477, DA:D13 (DNA) | Hydrogen Bond, π-stacking | rsc.org |

| α-Glucosidase | Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids | Asp214, Glu276, Asp349 | Interaction with catalytic triad | acs.org |

| Butyrylcholinesterase (BChE) | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | Anionic catalytic site and PAS residues | Mixed inhibition | umsha.ac.ir |

| α-Amylase | Spiro-indoline-pyrano[3,2-c]quinolines | GLN63, HIS101, ASP300 | Hydrogen Bond | researchgate.net |

| ERK2 | Pyrano[3,2-c]quinoline-6,7,8,13-tetraones | ATP catalytic binding site | ATP-competitive inhibition | nih.gov |

Molecular Dynamics (MD) Simulations for Structural Stability and Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations are employed to assess the conformational stability of a protein-ligand complex, providing a more dynamic picture than the static view offered by molecular docking. mdpi.com

To evaluate the stability of a system during an MD simulation, the root mean square deviation (RMSD) of the protein's backbone atoms from their initial structure is monitored. mdpi.com A system that reaches a state where the RMSD values plateau is considered to have reached equilibrium. mdpi.com For example, in simulations of protein-ligand complexes, stable RMSD values around 2-3 Å indicate a stable conformation. mdpi.com The root mean square fluctuation (RMSF) is another parameter that measures the flexibility of individual amino acid residues, highlighting which parts of the protein move the most during the simulation. mdpi.com

MD simulations have been applied to pyranoquinoline derivatives to validate docking results and assess the stability of their complexes with target enzymes. For novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids targeting α-glucosidase, MD simulations were performed to confirm the stability of the R- and S-enantiomers in the enzyme's active site. acs.org The results indicated that the R-enantiomer formed a more stable complex with a higher binding affinity. acs.org Similarly, MD simulations were used to support findings for pyranothiazine derivatives as potential VEGFR-2 inhibitors. ekb.eg

In Silico Prediction of Drug-Likeness and Oral Bioavailability Properties

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

A key concept in this area is "drug-likeness," which is often assessed using guidelines like Lipinski's Rule of Five. jpionline.org This rule suggests that for a compound to be likely orally active, it should generally have: a molecular weight (MW) of ≤ 500 Da, a logarithm of the octanol-water partition coefficient (logP) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). jpionline.org Compounds that violate more than one of these criteria are considered less likely to have good oral bioavailability. jpionline.org Veber's rule provides additional criteria, suggesting that good oral bioavailability is also associated with a polar surface area (PSA) of ≤ 140 Ų and no more than 10 rotatable bonds. europeanreview.org

Computational studies on various pyranoquinoline and related quinoline derivatives have shown that these scaffolds can possess favorable drug-like properties. For a series of pyrano[3,2-c]quinoline-3-carboxylate derivatives, in silico analysis showed they had a very good drug-likeness profile with zero violations of Lipinski's rule. rsc.org Similarly, ADMET predictions for quinoline–1,2,3-triazole–aniline hybrids indicated excellent potential for oral bioavailability, with predicted human oral absorption values of over 80%. mdpi.com Another study on a potent anti-diabetic pyrano[3,2-c]quinoline derivative predicted high human intestinal absorption (HIA), although it also predicted poor permeability to Caco-2 cells. nih.gov These analyses demonstrate the utility of computational tools in prioritizing compounds for further development. nih.gov

| Parameter | Guideline/Rule | Favorable Range for Oral Bioavailability | Source |

|---|---|---|---|

| Molecular Weight (MW) | Lipinski's Rule of Five | ≤ 500 g/mol | jpionline.org |

| LogP (Octanol-Water Partition Coefficient) | Lipinski's Rule of Five | ≤ 5 | jpionline.org |

| Hydrogen Bond Donors (HBD) | Lipinski's Rule of Five | ≤ 5 | jpionline.org |

| Hydrogen Bond Acceptors (HBA) | Lipinski's Rule of Five | ≤ 10 | jpionline.org |

| Polar Surface Area (TPSA) | Veber's Rule | ≤ 140 Ų | europeanreview.org |

| Number of Rotatable Bonds | Veber's Rule | ≤ 10 | europeanreview.org |

| Human Intestinal Absorption (HIA) | ADMET Prediction | High (>80%) | mdpi.com |

Biological Activity Research and Mechanisms of Action of 3h Pyrano 3,2 F Quinolin 3 One Derivatives

Anti-Cancer Research

The core of the research into 3H-Pyrano(3,2-f)quinolin-3-one derivatives lies in their anti-cancer properties. Scientists have synthesized and evaluated numerous analogues of this parent compound, revealing potent activity against various cancer types through diverse mechanisms of action.

Antiproliferative Activity in Human Cancer Cell Lines

Derivatives of 3H-Pyrano(3,2-f)quinolin-3-one have shown significant antiproliferative effects across a wide spectrum of human cancer cell lines. Studies have consistently reported their ability to inhibit the growth of various cancer cells, including those of the breast (MCF-7), colon (HCT-116), liver (HepG-2), lung (A549), and leukemia. nih.govresearchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov

For instance, a series of halogenated 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activities against MCF-7, HCT-116, HepG-2, and A549 cell lines, with several compounds demonstrating significant activity. researchgate.net Similarly, certain (E)-4H-pyrano[3,2-h]quinoline-3-carbonitrile and their ethyl carboxylate counterparts showed notable growth inhibition of MCF-7, HCT, and HepG-2 cells. researchgate.net

Particularly noteworthy is the high selectivity some derivatives exhibit towards leukemia cell lines. Certain substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, a related structural class, potently inhibited the growth of human leukemia cells with GI50 values in the nanomolar range. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected 3H-Pyrano(3,2-f)quinolin-3-one Derivatives

| Compound Type | Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| Halogenated 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles | MCF-7, HCT-116, HepG-2, A549 | Significant cytotoxic activity | researchgate.net |

| (E)-4H-pyrano[3,2-h]quinoline-3-carbonitriles & carboxylates | MCF-7, HCT, HepG-2 | Inhibition of cancer cell growth | researchgate.net |

| Substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | Human leukemia cell lines | Potent growth inhibition (nanomolar GI50) | nih.govnih.gov |

| Pyrano[3,2-c]quinolone analogues | HCT-116 | Promising in vitro cytotoxicity | researchgate.net |

| Naphthofuro[3,2-c]quinoline-6,7,12-triones | HepG2, MCF-7, HCT116, Caco-2 | Significant potency against MCF-7 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Studies

A key mechanism by which 3H-Pyrano(3,2-f)quinolin-3-one derivatives exert their anti-cancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Multiple studies have demonstrated that these compounds can halt the progression of cancer cells through the cell cycle, frequently at the G2/M phase. nih.govnih.govnih.govresearchgate.netnih.gov This arrest prevents the cells from dividing and proliferating.

Flow cytometry analyses have consistently shown an accumulation of cells in the G2/M phase following treatment with these derivatives. nih.govnih.gov For example, two of the most active 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one derivatives caused a concentration-dependent arrest of Jurkat cells in the G2/M phase. nih.govnih.gov This cell cycle blockade is often a precursor to apoptosis. The induction of apoptosis has been confirmed through various assays, including flow cytometric annexin-V staining and DNA laddering assays. nih.govnih.gov

Microtubule Targeting and Tubulin Polymerization Inhibition Research

A significant target for many potent anti-cancer agents is the cellular microtubule network, which is crucial for cell division. Several derivatives of the 3H-Pyrano(3,2-f)quinolin-3-one scaffold have been identified as microtubule-targeting agents that inhibit tubulin polymerization. nih.govnih.govnih.gov

Research has shown that active compounds in this class can strongly block tubulin assembly. nih.govnih.gov In some cases, their inhibitory activity on tubulin polymerization was found to be equal to or even greater than that of the well-known tubulin inhibitor, combretastatin (B1194345) A-4. nih.govnih.gov The disruption of the microtubule network leads to the observed G2/M cell cycle arrest and subsequent apoptosis. researchgate.net Molecular docking studies have further supported these findings, suggesting that these compounds can bind to the colchicine (B1669291) binding site on tubulin. researchgate.net

Investigations into Mitochondrial Depolarization and Reactive Oxygen Species (ROS) Generation

The mitochondria, as central regulators of cellular metabolism and apoptosis, are another key target in cancer therapy. plos.org Research has indicated that derivatives of 3H-Pyrano(3,2-f)quinolin-3-one can induce mitochondrial dysfunction in cancer cells. This is characterized by mitochondrial membrane depolarization and an increase in the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov

The loss of mitochondrial membrane potential is a critical event in the apoptotic cascade. nih.gov An excess of ROS, which are natural byproducts of mitochondrial respiration, can lead to cellular damage and trigger apoptosis. plos.orgmdpi.com Studies on active pyrroloquinoline derivatives have shown that their induction of apoptosis is associated with both mitochondrial depolarization and the generation of ROS. nih.govnih.gov

Caspase Activation and PARP Cleavage Studies

The execution of apoptosis is mediated by a family of proteases called caspases. researchgate.net The activation of these enzymes, particularly caspase-3, is a hallmark of apoptosis. nih.govoncotarget.com Once activated, caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govnih.govsemanticscholar.org The cleavage of PARP is a well-established marker of apoptosis. nih.govsemanticscholar.org

Investigations into the mechanisms of 3H-Pyrano(3,2-f)quinolin-3-one derivatives have demonstrated their ability to activate this caspase cascade. Treatment of cancer cells with these compounds has been shown to lead to the activation of caspase-3 and the subsequent cleavage of PARP. nih.govnih.gov This provides further evidence that these compounds induce cell death through the apoptotic pathway.

Kinase Activity Inhibition Research

In addition to their effects on microtubules and mitochondria, some derivatives of the quinoline (B57606) scaffold have been investigated for their ability to inhibit protein kinases. nih.govresearchgate.netnih.gov Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

While the primary focus of research on 3H-Pyrano(3,2-f)quinolin-3-one derivatives has been on their antimitotic properties, some studies have explored their potential as kinase inhibitors. For example, certain pyrano[3,2-c]quinoline analogues were evaluated for their potency against different kinase activities. researchgate.net Another study on fused quinolines identified compounds with significant inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a key kinase in many cancers. nih.gov Furthermore, some quinoline-based compounds have been investigated as inhibitors of ERK (Extracellular signal-regulated kinase). nih.gov

DNA Binding Capabilities

Derivatives of the 3H-pyrano(3,2-f)quinolin-3-one scaffold have demonstrated the ability to interact with DNA, a characteristic that underpins much of their biological activity. Spectroscopic and molecular modeling studies have been employed to elucidate the nature of these interactions.

Research on pyrano[3,2-f]quinoline (PQ) and its interaction with calf thymus DNA (CT-DNA) has revealed a moderate complex formation. researchgate.netresearchgate.net Spectroscopic analysis using UV-Vis absorption showed an apparent association constant (K_a) of 1.05 x 10^5 L/mol, indicating a significant binding affinity between the PQ molecule and DNA. researchgate.net Further studies using fluorescence quenching of an ethidium (B1194527) bromide-DNA complex by PQ suggested a dynamic quenching mechanism. researchgate.net The binding constants (K_b) derived from these fluorescence experiments were found to be temperature-dependent, increasing from 8.64 x 10^4 L/mol at 293 K to 12.03 x 10^4 L/mol at 315 K. researchgate.net

Molecular docking simulations have provided additional insights into the binding mode. These theoretical models predict that pyrano[3,2-f]quinoline likely binds to the hydrophobic regions of DNA, specifically the minor groove, with a calculated binding energy of -10.03 kcal/mol. researchgate.net The primary forces driving this interaction appear to be non-polyelectrolytic and hydrophobic forces, rather than intercalation between the DNA base pairs. researchgate.netresearchgate.net This non-intercalative, minor groove-binding mode is a key aspect of its mechanism. researchgate.netresearchgate.net

Studies on other related derivatives, such as 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles, have also shown moderate to good binding affinity for CT-DNA, with intrinsic binding constants (K_b) ranging from 6.60 x 10^4 to 5.00 x 10^5 M⁻¹. researchgate.net These compounds were also found to interact with DNA via a minor groove-binding mode. researchgate.net

Table 1: DNA Binding Parameters for Pyrano[3,2-f]quinoline (PQ)

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Association Constant (K_a) | UV-Vis Spectroscopy | 1.05 x 10^5 L/mol | researchgate.net |

| Binding Constant (K_b) at 293 K | Fluorescence Quenching | 8.64 x 10^4 L/mol | researchgate.net |

| Binding Constant (K_b) at 300 K | Fluorescence Quenching | 9.25 x 10^4 L/mol | researchgate.net |

| Binding Constant (K_b) at 308 K | Fluorescence Quenching | 11.17 x 10^4 L/mol | researchgate.net |

| Binding Constant (K_b) at 315 K | Fluorescence Quenching | 12.03 x 10^4 L/mol | researchgate.net |

| Docking Binding Energy | Molecular Modeling | -10.03 kcal/mol | researchgate.net |

Anti-Microbial Research

The pyranoquinoline framework is a significant pharmacophore in the development of new antimicrobial agents.

Antibacterial Activity Studies

Derivatives of 3H-pyrano(3,2-f)quinolin-3-one have been investigated for their efficacy against a range of bacteria, including both Gram-positive and Gram-negative species.

In one study, a series of novel pyrano[3,2-c]quinoline-3-carboxylate derivatives were synthesized and evaluated for their antibacterial activity. rsc.org The compound ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate demonstrated the most significant activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 90.58 µM. rsc.org The study highlighted that halogenated derivatives, particularly those with a bromo substituent, were more potent antibacterial agents than their non-halogenated counterparts. rsc.org

Another study focused on pyrano[3,2-d]pyrimidine derivatives bearing a quinoline moiety, which were tested against a panel of bacterial strains. These compounds showed moderate to good activity. For instance, one derivative displayed an MIC of 3.9 µg/mL against S. aureus and Bacillus subtilis. The same compound showed MIC values of 7.8 µg/mL against Escherichia coli and 15.6 µg/mL against Pseudomonas aeruginosa.

The quinoline nucleus itself is a well-established pharmacophore with known bactericidal and bacteriolytic activities, often forming the basis for the design of new antimicrobial drugs. researchgate.netresearchgate.net

Table 2: Antibacterial Activity of Selected Pyranoquinoline Derivatives

| Compound | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | Staphylococcus aureus | 90.58 µM | rsc.org |

| A pyrano[3,2-d]pyrimidine-quinoline derivative | Staphylococcus aureus | 3.9 µg/mL | |

| A pyrano[3,2-d]pyrimidine-quinoline derivative | Bacillus subtilis | 3.9 µg/mL | |

| A pyrano[3,2-d]pyrimidine-quinoline derivative | Escherichia coli | 7.8 µg/mL |

Antifungal Activity Studies

The antifungal potential of pyranoquinoline derivatives has also been a subject of research. The core quinoline scaffold is recognized for its contribution to antifungal effects. researchgate.net

In a study evaluating pyrano[3,2-d]pyrimidine derivatives containing a quinoline unit, compounds were tested against fungal strains such as Aspergillus fumigatus and Candida albicans. One of the synthesized compounds exhibited an MIC of 7.8 µg/mL against A. fumigatus and 15.6 µg/mL against C. albicans. These findings indicate that the fusion of pyrimidine (B1678525) and quinoline rings can lead to compounds with notable antifungal properties.

Mechanism of Action Studies in Antimicrobial Contexts

A primary mechanism by which pyranoquinoline derivatives exert their antimicrobial effects is through the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase II. rsc.org These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents. researchgate.net

Bacterial DNA gyrase, which introduces negative supercoils into DNA, is a principal target of quinolone-based drugs. researchgate.net Research on a series of pyrano[3,2-c]quinoline-3-carboxylates has demonstrated their ability to inhibit this enzyme. rsc.org The most potent compound from this series, ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, showed significant DNA gyrase inhibition with an IC₅₀ value of 40.76 µM. rsc.org

Molecular docking studies have provided a structural basis for this inhibition. These studies show that the pyranoquinoline derivatives fit well into the active site of DNA gyrase. rsc.org For example, the aforementioned bromo-substituted derivative was predicted to interact with key amino acid residues in the enzyme's binding pocket, in a manner comparable to known inhibitors like ciprofloxacin. rsc.org Similarly, these compounds have been shown to dock effectively within the binding site of human topoisomerase II, suggesting a dual-targeting capability. rsc.org

Anti-Diabetic Research

Alpha-Glucosidase Inhibition Studies

Certain derivatives of 3H-pyrano(3,2-f)quinolin-3-one have been explored for their potential as anti-diabetic agents through the inhibition of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level, which is a key therapeutic strategy in managing type 2 diabetes.

In a study investigating the biological activities of novel 2,4-disubstituted-pyrano[3,2-c]quinoline derivatives, several compounds were evaluated for their α-glucosidase inhibitory potential. The results showed that some of these derivatives exhibited potent inhibitory activity, with IC₅₀ values in the micromolar range. One of the most active compounds demonstrated an IC₅₀ value of 1.58 µM, which was significantly more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 750.0 µM).

Another study on pyrano[3,2-d]pyrimidines incorporating a quinoline moiety also reported on their α-glucosidase inhibitory activity. The most effective compound in this series displayed an IC₅₀ value of 21.4 µM. Structure-activity relationship (SAR) analyses from these studies suggest that the nature and position of substituents on the pyranoquinoline core are critical for potent α-glucosidase inhibition.

Table 3: α-Glucosidase Inhibitory Activity of Selected Pyranoquinoline Derivatives

| Compound Series | Most Active Compound's IC₅₀ | Standard (Acarbose) IC₅₀ |

|---|---|---|

| 2,4-Disubstituted-pyrano[3,2-c]quinolines | 1.58 µM | 750.0 µM |

Kinetic and Competitive Inhibition Pattern Analysis

Kinetic and competitive inhibition studies are crucial for understanding how a molecule interacts with its target enzyme, providing insights into its mechanism of action. For derivatives of the 3H-pyrano(3,2-f)quinolin-3-one scaffold, these analyses have been instrumental in elucidating their inhibitory patterns.

One study focused on pyrano[3,2-c]quinoline-1,2,3-triazole hybrids as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org The most potent compound in this series, 2-amino-4-(3-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, was found to exhibit a competitive pattern of inhibition against α-glucosidase. acs.org This suggests that the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate.

In another investigation, pyrano[3,2-c]quinoline derivatives were evaluated as α-glucosidase inhibitors. nih.gov The most active compound, 1-(2-bromophenyl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H,11H)-dione, demonstrated a non-competitive inhibition pattern with a Ki value of 72 µM. nih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate concentration.

Furthermore, a study on pyrano[3,2-c]quinoline-6-chlorotacrine hybrids as acetylcholinesterase (AChE) inhibitors revealed a dual binding mechanism. sci-hub.se Molecular modeling and kinetic studies confirmed that these hybrid molecules bind to both the catalytic active site and the peripheral anionic site of AChE. sci-hub.se This dual-site interaction is a key feature of their potent inhibitory activity.

These kinetic analyses provide a deeper understanding of the structure-activity relationships and the specific molecular interactions that govern the inhibitory potential of 3H-pyrano(3,2-f)quinolin-3-one derivatives.

Other Investigated Biological Activities

Beyond enzyme inhibition, derivatives of 3H-pyrano(3,2-f)quinolin-3-one have been explored for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. Several studies have investigated the urease inhibitory potential of pyranoquinoline derivatives.

Novel quinoline-benzofuran-3(2H)-one-1,2,3-triazole hybrids have been synthesized and evaluated for their urease inhibition activity. researchgate.net Some of the synthesized compounds demonstrated excellent urease inhibition, even more potent than the standard drug. researchgate.net Similarly, pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been identified as promising scaffolds for the development of novel urease inhibitors. researchgate.net

In a related study, N,N-disubstituted thiourea (B124793) and thiazolidinone scaffolds based on a quinolone moiety were synthesized and screened for their urease inhibitory activity. mdpi.com This highlights the broader interest in quinoline-based structures for targeting urease.